An In-depth Technical Guide to the Mechanism of Action of Dasatinib (SPRYCEL®), a Multi-Targeted Kinase Inhibitor
An In-depth Technical Guide to the Mechanism of Action of Dasatinib (SPRYCEL®), a Multi-Targeted Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
While information regarding a compound designated "BMS-332" is not publicly available, this guide will provide a comprehensive overview of the mechanism of action of Dasatinib (marketed as SPRYCEL®), a well-characterized, potent, multi-targeted tyrosine kinase inhibitor developed by Bristol Myers Squibb. Dasatinib serves as an exemplary case study for understanding the molecular pharmacology of kinase inhibitors. This document details its primary targets, the signaling pathways it modulates, quantitative measures of its activity, and the experimental protocols used to elucidate its mechanism.
Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its mechanism of action centers on the inhibition of the BCR-ABL fusion protein, the hallmark of Ph+ leukemias, as well as the SRC family of kinases.[1]
Core Mechanism of Action: Dual BCR-ABL and SRC Family Kinase Inhibition
Dasatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of target kinases. A key feature of Dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against mutations that confer resistance to other TKIs like imatinib.[1]
The primary targets of Dasatinib include:
-
BCR-ABL Kinase: In CML and Ph+ ALL, the constitutively active BCR-ABL tyrosine kinase drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways. Dasatinib potently inhibits this kinase, leading to the induction of apoptosis in malignant cells.
-
SRC Family Kinases (SFKs): Dasatinib is a potent inhibitor of several SFKs, including SRC, LCK, YES, and FYN. These kinases are involved in a variety of cellular processes such as proliferation, migration, and survival.
-
Other Kinase Targets: Dasatinib also shows activity against other kinases like c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ) at nanomolar concentrations.[1]
Signaling Pathways Modulated by Dasatinib
By inhibiting its primary targets, Dasatinib effectively blocks several downstream signaling cascades that are crucial for cancer cell growth and survival.
Quantitative Data: Kinase Inhibitory Activity
The potency of Dasatinib against various kinases is typically quantified by its half-maximal inhibitory concentration (IC50). Lower IC50 values denote greater potency.
| Kinase Target | IC50 (nM) | Reference |
| BCR-ABL | <1 - 9 | [2][3] |
| c-SRC | 0.5 - 0.8 | [3][4] |
| LCK | 0.6 | [3] |
| c-KIT | 79 | [3] |
| PDGFRβ | - | - |
| EphA2 | - | - |
| Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is a representative compilation from published literature. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Dasatinib.
Protocol 1: Cell Proliferation/Viability Assay (MTT/MTS Assay)
This protocol describes a colorimetric assay to measure cell viability in response to treatment with Dasatinib.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Dasatinib (stock solution in DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.[1]
-
Drug Treatment: Prepare serial dilutions of Dasatinib in complete medium from the stock solution. Final concentrations typically range from 0.1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Dasatinib. Include wells with medium and DMSO as a vehicle control.[1]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.[1]
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C. For MTT assays, a solubilization step is required after this incubation.[1]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[1]
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle control wells (representing 100% viability). Plot the cell viability against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for Phosphorylated Kinase Targets
This protocol is used to assess the effect of Dasatinib on the phosphorylation status of its target kinases and downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates or culture dishes
-
Dasatinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-phospho-SRC, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with Dasatinib at the desired concentration (e.g., 100 nM) for a specified duration (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[1]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.[1]
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities to determine the change in protein phosphorylation.[1]
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the direct inhibitory activity of Dasatinib against purified kinases. The ADP-Glo™ Kinase Assay is a common luminescence-based method.
Materials:
-
Purified recombinant kinases (e.g., ABL, SRC)
-
Specific peptide or protein substrates for each kinase
-
Dasatinib
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque assay plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of Dasatinib in 100% DMSO. Create a serial dilution of the compound in kinase buffer. The final DMSO concentration in the assay should be ≤1%. Prepare the kinase, substrate, and ATP solutions in kinase buffer to their optimal concentrations.[5]
-
Kinase Reaction: Add 2.5 µL of the Dasatinib dilution or DMSO (vehicle control) to the wells of a 384-well plate. Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature. Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate. Incubate the plate for 60 minutes at 30°C.[5]
-
Signal Detection: Terminate the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.[5]
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the Dasatinib concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.[5]
Conclusion
Dasatinib is a potent, multi-targeted kinase inhibitor with a well-defined mechanism of action centered on the inhibition of BCR-ABL and SRC family kinases. This leads to the disruption of key signaling pathways that drive the proliferation and survival of cancer cells. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of Dasatinib and other kinase inhibitors, enabling researchers and drug development professionals to assess their potency and cellular effects.
